N-ethyloctadecanamide
Description
N-Ethyloctadecanamide (CAS: Not explicitly provided in evidence; molecular formula: C₂₀H₄₁NO) is a long-chain alkyl amide featuring an ethyl group attached to the nitrogen atom and an 18-carbon (octadecyl) acyl chain. This compound is characterized by its high melting point (77–78°C), as reported in synthetic studies . Its structural integrity is confirmed via ¹H NMR spectral data matching literature values, indicating purity and correct synthesis . This compound is primarily utilized in research settings, particularly in metabolic and lipophilic compound studies, due to its stability and hydrophobic properties.
Properties
CAS No. |
29878-14-6 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-ethyloctadecanamide |
InChI |
InChI=1S/C20H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h3-19H2,1-2H3,(H,21,22) |
InChI Key |
VLYFHHYLZLDEIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physical Properties
The table below compares N-ethyloctadecanamide with three analogs: N-ethylhexadecanamide , N,N-dimethyloctadecanamide , and N,N-dimethylhexadecanamide . Data are sourced from experimental melting points and structural analyses .
| Compound Name | Molecular Formula | Melting Point (°C) | Substitution Type | Carbon Chain Length |
|---|---|---|---|---|
| This compound | C₂₀H₄₁NO | 77–78 | N-ethyl | C18 |
| N-Ethylhexadecanamide | C₁₈H₃₇NO | 72 | N-ethyl | C16 |
| N,N-Dimethyloctadecanamide | C₂₀H₄₁NO | 50–51.5 | N,N-dimethyl | C18 |
| N,N-Dimethylhexadecanamide | C₁₈H₃₇NO | 39.5–40.5 | N,N-dimethyl | C16 |
Structural and Functional Insights
Chain Length Effects :
- Increasing the acyl chain length from C16 (hexadecanamide) to C18 (octadecanamide) elevates melting points by 5–6°C for N-ethyl derivatives and ~10°C for N,N-dimethyl analogs. This trend aligns with enhanced van der Waals interactions in longer hydrocarbon chains, which stabilize crystalline structures .
Substitution Effects :
- N-Ethyl vs. N,N-Dimethyl : N-Ethyl substitution consistently results in higher melting points than N,N-dimethyl substitution. For example, this compound melts at 77–78°C , whereas N,N-dimethyloctadecanamide melts at 50–51.5°C . The bulkier dimethyl groups may disrupt molecular packing, reducing lattice stability compared to the linear ethyl group .
- Ethyl Substitution : The ethyl group’s linear structure allows tighter molecular alignment, fostering stronger intermolecular forces.
Functional Group Implications :
- Unlike thioamides (e.g., compounds in ), which replace oxygen with sulfur, this compound retains the amide carbonyl group. Thioamides exhibit distinct reactivity (e.g., participation in radical reactions) and lower melting points due to reduced polarity .
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